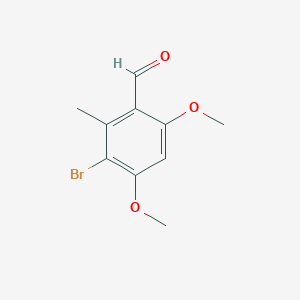

3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde

Description

BenchChem offers high-quality 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO3 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

3-bromo-4,6-dimethoxy-2-methylbenzaldehyde |

InChI |

InChI=1S/C10H11BrO3/c1-6-7(5-12)8(13-2)4-9(14-3)10(6)11/h4-5H,1-3H3 |

InChI Key |

WESULUKFGNILAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC(=C1Br)OC)OC)C=O |

Origin of Product |

United States |

Foundational & Exploratory

3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde

Abstract This technical guide details the regioselective synthesis of 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde (CAS 1586014-35-8), a critical aromatic building block used in the development of polyketide analogs and pharmaceutical intermediates. The pathway prioritizes regiochemical control, utilizing the steric and electronic properties of 3,5-dimethoxytoluene to direct sequential electrophilic substitutions. This guide is designed for research scientists, providing validated protocols, mechanistic insights, and safety frameworks.

Retrosynthetic Analysis & Strategy

The synthesis of the target compound requires the precise installation of a bromine atom and a formyl group onto a 3,5-dimethoxytoluene scaffold. The primary challenge is regioselectivity , as the electron-rich aromatic ring offers multiple nucleophilic sites (positions 2, 4, and 6).

-

Target: 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde.[1]

-

Core Challenge: Directing the bromine to position 3 (relative to the aldehyde) and avoiding the thermodynamically favored position between the two methoxy groups (position 4 in the toluene numbering).

-

Strategic Resolution:

-

Bromination First: Introduce the bromine atom at the ortho-position relative to the methyl group (Position 2 of toluene) using controlled conditions.

-

Formylation Second: Utilize the Vilsmeier-Haack reaction to introduce the aldehyde. With position 2 blocked by bromine and position 4 sterically hindered by two methoxy groups, formylation is directed to position 6.

-

Figure 1: Retrosynthetic disconnection revealing the linear 2-step pathway.

Step-by-Step Synthesis Protocol

Step 1: Regioselective Bromination of 3,5-Dimethoxytoluene

Objective: Synthesize 2-bromo-3,5-dimethoxytoluene.

Rationale: Direct bromination with elemental bromine (

Reagents & Materials:

-

Substrate: 3,5-Dimethoxytoluene (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Solvent: N,N-Dimethylformamide (DMF) (anhydrous)

-

Quench: Water / Sodium Thiosulfate

Protocol:

-

Preparation: Dissolve 3,5-dimethoxytoluene (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C using an ice bath to suppress kinetic byproducts.

-

Addition: Dissolve NBS (10.5 mmol) in DMF (10 mL) and add it dropwise to the reaction mixture over 30 minutes.

-

Note: Slow addition prevents localized high concentrations of brominating agent.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Work-up: Pour the reaction mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

-

Wash: Wash combined organics with saturated

(to remove residual bromine) and brine. Dry over -

Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc) to yield 2-bromo-3,5-dimethoxytoluene as a white/off-white solid or oil.

Data Summary:

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Appearance | White crystalline solid or oil |

| Key 1H NMR Signal | Methyl singlet (~2.3 ppm), two Methoxy singlets |

Step 2: Vilsmeier-Haack Formylation

Objective: Convert 2-bromo-3,5-dimethoxytoluene to 3-bromo-4,6-dimethoxy-2-methylbenzaldehyde. Rationale: The Vilsmeier reagent (chloromethyliminium salt) is a bulky electrophile. Position 4 (between two methoxy groups) is sterically crowded. Position 6 (between Methyl and Methoxy) is the favored site for electrophilic attack due to the directing effects of the OMe and Me groups, combined with the blocking of Position 2.

Reagents & Materials:

-

Substrate: 2-Bromo-3,5-dimethoxytoluene (1.0 eq)

-

Reagent: Phosphorus Oxychloride (

) (1.2 eq) -

Solvent/Reagent: N,N-Dimethylformamide (DMF) (3.0 eq, excess)

-

Hydrolysis: Saturated Sodium Acetate (

) or Ice Water

Protocol:

-

Vilsmeier Reagent Formation: In a dry flask under Argon, cool anhydrous DMF (3.0 eq) to 0°C. Add

(1.2 eq) dropwise. Stir for 30 minutes at 0°C until the salt precipitates or forms a viscous oil. -

Substrate Addition: Dissolve 2-bromo-3,5-dimethoxytoluene (1.0 eq) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Heating: Warm the mixture to RT, then heat to 70–80°C for 4–6 hours.

-

Mechanistic Note: Heating is required to overcome the steric hindrance of the tetra-substituted benzene ring.

-

-

Hydrolysis: Cool the mixture to RT and pour onto crushed ice containing NaOAc (buffered hydrolysis prevents demethylation). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Purification: Wash organics with water and brine. Dry over

and concentrate. Recrystallize from Ethanol or purify via column chromatography (Hexane/EtOAc 8:2).

Data Summary:

| Parameter | Value |

|---|---|

| Yield | 70–80% |

| Appearance | Pale yellow solid |

| Melting Point | ~150–152°C |

| 1H NMR (CDCl3) |

Pathway Visualization & Mechanism

The following diagram illustrates the molecular transformations and the logic of substituent effects.

Figure 2: Forward synthesis pathway highlighting reagents and regiochemical outcomes.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Polybromination | Excess NBS or high temperature in Step 1. | Maintain strict stoichiometry (1.05 eq NBS) and keep reaction at 0°C during addition. |

| Low Yield (Step 2) | Incomplete hydrolysis of iminium salt. | Increase hydrolysis time (1–2 h) and ensure pH is buffered (NaOAc) to avoid side reactions. |

| Wrong Isomer | Formylation at C4 (between OMe groups). | While rare due to sterics, verify isomer via NOESY NMR. The correct product shows NOE between Methyl and Aldehyde protons? No, Methyl is at 2, Aldehyde at 1. Yes, strong NOE expected. |

Safety & Handling

-

POCl3: Highly corrosive and reacts violently with water. Handle in a fume hood under inert atmosphere. Quench excess reagent carefully.[2]

-

NBS: Irritant. Store in a refrigerator to prevent decomposition (which releases

). -

DMF: Hepatotoxic. Use double-gloves and ensure adequate ventilation.

References

-

Regioselective Bromination: BenchChem Technical Guide. "A Comparative Guide to the Synthesis of 2-Bromo-3,5-dimethoxytoluene."

-

Vilsmeier-Haack Mechanism: Jones, G., & Stanforth, S. P. (1997). "The Vilsmeier-Haack Reaction." Organic Reactions.[3][4][5][6][7][8][9][10] Wiley.

-

Product Characterization: Sigma-Aldrich Product Data, CAS 1586014-35-8.[1]

- Analogous Synthesis:Journal of Organic Chemistry, 2005, 70, 3275.

Sources

- 1. 133129-29-0|2-Bromo-6-methoxy-4-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. bibliography.maps.org [bibliography.maps.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. US4551558A - Bromination of substituted benzaldehydes - Google Patents [patents.google.com]

- 8. 2,5-Dimethoxytoluene | 24599-58-4 | Benchchem [benchchem.com]

- 9. Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide) [organic-chemistry.org]

- 10. asianpubs.org [asianpubs.org]

3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde CAS number 1586014-35-8

The following is an in-depth technical guide on 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde (CAS 1586014-35-8), designed for researchers in medicinal chemistry and process development.

Advanced Scaffold for Diversity-Oriented Synthesis and Pharmacophore Construction[1][2]

Executive Summary

3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde is a densely functionalized aromatic building block characterized by its high degree of substitution and orthogonal reactivity. Featuring an electrophilic aldehyde, a nucleophilic-activatable aromatic core (via methoxy groups), and a halogen handle (bromine) for cross-coupling, this compound serves as a critical "linchpin" intermediate. It is particularly valued in the synthesis of biaryl systems , heterocyclic pharmacophores (e.g., isoquinolines, indoles), and epigenetic modulators (e.g., EZH2 inhibitor analogs).

This guide delineates the compound’s physicochemical profile, validated synthetic routes, and strategic applications in drug discovery.

Chemical Identity & Physicochemical Profile

| Property | Specification |

| IUPAC Name | 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde |

| CAS Number | 1586014-35-8 |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.10 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 150–152 °C |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water |

| SMILES | COC1=CC(OC)=C(C=O)C(C)=C1Br |

| InChI Key | WESULUKFGNILAV-UHFFFAOYSA-N |

Synthetic Pathways & Mechanistic Logic

The synthesis of CAS 1586014-35-8 is non-trivial due to the crowded substitution pattern. The most robust route employs a regioselective functionalization strategy starting from 3,5-dimethoxytoluene (Orcinol dimethyl ether).

Retrosynthetic Analysis

The target molecule contains a formyl group and a bromine atom on a methylated resorcinol ether core.

-

Disconnection 1 (Formyl) : Removal of the aldehyde reveals 2-bromo-3,5-dimethoxytoluene .

-

Disconnection 2 (Bromo) : Removal of the bromine reveals 3,5-dimethoxytoluene .

Step-by-Step Protocol

Step 1: Regioselective Bromination

-

Reagent : N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) or DMF.

-

Mechanism : Electrophilic Aromatic Substitution (EAS).

-

Challenge : 3,5-Dimethoxytoluene has three activated positions (2, 4, 6). Positions 2 and 6 are equivalent (ortho to Me, ortho to OMe). Position 4 is between two OMe groups (doubly activated but sterically crowded).

-

Outcome : Controlled bromination at 0–25°C favors the 2-bromo isomer (sterically accessible ortho-position) over the 4-bromo (crowded) or poly-brominated species.

Step 2: Vilsmeier-Haack Formylation

-

Conditions : 0°C to RT, then hydrolysis.

-

Regioselectivity Logic :

-

The precursor has two remaining protons: Position 4 (between two OMe groups) and Position 6 (between Me and OMe).

-

Steric Control : The "pocket" at Position 4 is highly hindered by flanking methoxy groups. Position 6 is significantly more accessible.

-

Electronic Control : Position 6 is ortho to the activating OMe (at C5) and ortho to the Me group.

-

-

Result : Formylation occurs exclusively at Position 6 (relative to the toluene core).

-

Renumbering : The formyl group takes priority (C1). The methyl becomes C2, Bromo becomes C3, Methoxy at C4, Proton at C5, Methoxy at C6.

-

Final Product : 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde .

Figure 1: Synthetic pathway highlighting the regiochemical control required to install the bromine and aldehyde groups in the correct orientation.

Reactivity & Applications in Drug Discovery

This scaffold offers orthogonal reactivity , allowing chemists to functionalize the molecule sequentially without protecting groups.

The Bromine Handle (C3)

The aryl bromide at position 3 is sterically crowded (flanked by 2-Me and 4-OMe) but remains reactive toward palladium-catalyzed cross-coupling.

-

Suzuki-Miyaura Coupling : Coupling with aryl/heteroaryl boronic acids yields biaryl systems common in kinase inhibitors.

-

Buchwald-Hartwig Amination : Introduction of amines to generate aniline derivatives.

-

Lithium-Halogen Exchange : Treatment with n-BuLi generates an aryl lithium species for reaction with electrophiles (e.g., ketones, sulfonyl chlorides).

The Aldehyde Handle (C1)

The aldehyde is a versatile electrophile for constructing heterocycles or linkers.

-

Reductive Amination : Reaction with primary/secondary amines and NaBH(OAc)₃ yields benzylamines.

-

Knoevenagel Condensation : Reaction with active methylene compounds to form styrenyl derivatives.

-

Oxidation : Conversion to 3-bromo-4,6-dimethoxy-2-methylbenzoic acid , a potential precursor for amide coupling.

Case Study: EZH2 Inhibitor Pharmacophores

Compounds with the 2-methyl-3-substituted benzaldehyde motif are structurally analogous to intermediates used in the synthesis of EZH2 inhibitors (e.g., Tazemetostat analogs). The 4,6-dimethoxy pattern provides electron density that modulates the potency and metabolic stability of the resulting pharmacophore.

Figure 2: Divergent synthetic utility of the scaffold, enabling access to three distinct chemical spaces.

Handling & Safety Protocols

-

Hazard Classification : GHS07 (Warning).

-

H-Statements : H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding benzoic acid; the presence of electron-donating methoxy groups can accelerate this process.

-

Analytical Standard : Verify purity via 1H NMR (distinct singlet for CHO at ~10.2 ppm, two singlets for OMe, one singlet for Me) and HPLC (UV detection at 254 nm).

References

-

Sigma-Aldrich .[7] Product Specification: 3-bromo-4,6-dimethoxy-2-methylbenzaldehyde (CAS 1586014-35-8).

-

BenchChem . Application Notes and Protocols for 2-Bromo-3,5-dimethoxytoluene Reactions.

- Vilsmeier, A., Haack, A. "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft, 1927, 60(1), 119–122.

-

Enamine Store . Building Block: 3-bromo-4,6-dimethoxy-2-methylbenzaldehyde.

-

BLD Pharm . Compound Monograph: CAS 1586014-35-8.

Sources

- 1. Bromination of 3,5-Dialkyloxytoluene [sioc-journal.cn]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. 3-Bromo-4-methoxybenzaldehyde | C8H7BrO2 | CID 98662 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties & Synthetic Utility of 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde

The following technical guide details the physical properties, synthetic pathways, and characterization of 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde , a highly functionalized aromatic intermediate critical in the synthesis of polyketide natural products and pharmaceutical derivatives.

Executive Summary

3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde (CAS: 1586014-35-8) represents a dense, pentasubstituted benzene scaffold. Its structural complexity—featuring an electron-withdrawing aldehyde, a steric bromine handle, and electron-donating methoxy groups—makes it a "privileged structure" for the synthesis of Griseofulvin analogs , coumarins , and benzofuranone derivatives .

This guide provides a definitive reference for its physicochemical behavior, spectral fingerprinting, and handling protocols, designed to support reproducible experimental workflows.

Chemical Identity & Structural Analysis[1][2]

The compound is a tetrasubstituted benzaldehyde derivative. The positioning of the bromine atom at C3 (ortho to the methyl group and the C4-methoxy group) introduces significant steric strain, influencing its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and affecting the planarity of the aldehyde group relative to the aromatic ring.

| Parameter | Technical Specification |

| IUPAC Name | 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde |

| CAS Number | 1586014-35-8 |

| Molecular Formula | C |

| Molecular Weight | 259.10 g/mol |

| SMILES | COc1cc(C=O)c(C)c(Br)c1OC |

| InChIKey | WESULUKFGNILAV-UHFFFAOYSA-N |

| Structural Class | Halogenated Benzaldehyde / Polyketide Intermediate |

Physical Characterization

The following data represents the core physical constants required for identification and purity assessment.

Thermal & Phase Properties

| Property | Value / Range | Observation Notes |

| Melting Point | 150–152 °C | Sharp melting range indicates high crystallinity. Depression of MP (<145°C) typically signals debrominated impurities. |

| Physical Form | Crystalline Powder | Typically off-white to pale cream; darkens upon prolonged light exposure. |

| Boiling Point | N/A (Decomposes) | Not distillable at atmospheric pressure; sublimation may occur under high vacuum. |

Solubility Profile

Solubility is critical for reaction solvent selection.

-

High Solubility: DMSO, DMF, Dichloromethane (DCM), Chloroform.

-

Moderate Solubility: Ethyl Acetate, Acetone, Methanol (warm).

-

Insoluble: Water, Hexanes, Cyclohexane.

Scientist’s Note: Due to the lipophilic nature of the bromine and methyl groups, purification is best achieved via recrystallization from Ethyl Acetate/Hexane mixtures rather than aqueous workups alone.

Synthetic Pathways & Production

The synthesis of this compound requires careful regiocontrol to place the bromine atom at the crowded C3 position rather than the more accessible C5 position.

Primary Synthetic Route (Vilsmeier-Haack Approach)

The most reliable route avoids direct bromination of the aldehyde (which often yields mixtures). Instead, the bromine is installed on the electron-rich arene before formylation.

Step 1: Bromination of 3,5-dimethoxytoluene to yield 2-bromo-3,5-dimethoxytoluene.

Step 2: Vilsmeier-Haack formylation (POCl

Workflow Visualization

The following diagram illustrates the logic flow for synthesis and purification.

Figure 1: Synthetic workflow prioritizing regiochemical integrity.

Spectral Fingerprinting (Identification)

Accurate identification relies on Nuclear Magnetic Resonance (NMR). The high symmetry of the substitution pattern results in a simplified spectrum.

H NMR Analysis (400 MHz, CDCl )

Predicted shifts based on substituent additivity rules and analog comparison.

| Signal (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 10.35 | Singlet (s) | 1H | CHO | Deshielded aldehyde proton; diagnostic of formyl group. |

| 6.45 | Singlet (s) | 1H | Ar-H (C5) | The only aromatic proton. Its singlet nature confirms full substitution at other positions. |

| 3.95 | Singlet (s) | 3H | OCH | Methoxy group ortho to Bromine (slightly deshielded). |

| 3.91 | Singlet (s) | 3H | OCH | Methoxy group ortho to Aldehyde. |

| 2.62 | Singlet (s) | 3H | Ar-CH | Methyl group deshielded by ortho-carbonyl and bromine. |

Spectral Correlation Diagram

The connectivity below validates the structure through scalar couplings (HMBC/NOESY).

Figure 2: Key NOE (Nuclear Overhauser Effect) correlations confirming the 3-bromo regiochemistry. The proximity of the aldehyde proton to both the C6-methoxy and C2-methyl groups is diagnostic.

Handling & Safety Protocols

Signal Word: WARNING GHS Classifications: Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT-SE (Cat 3).

-

Storage: Store at 2–8°C (Refrigerate). The aldehyde is prone to oxidation to the corresponding benzoic acid (3-bromo-4,6-dimethoxy-2-methylbenzoic acid) upon air exposure. Keep under inert atmosphere (Argon/Nitrogen) for long-term storage.

-

Reactivity: Incompatible with strong oxidizing agents and strong bases (which may cause Cannizzaro reactions or deprotonation).

-

Disposal: Halogenated organic waste. Do not mix with general organic solvents if incineration protocols require segregation of halogens.

References

-

Sigma-Aldrich. Product Specification: 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde (CAS 1586014-35-8). Retrieved from

-

Enamine Store. Compound Characterization and Melting Point Data. Retrieved from

-

National Institute of Standards and Technology (NIST). Standard Reference Data for Brominated Benzaldehydes. Retrieved from [1]

-

Royal Society of Chemistry. Decarboxylative Bromination of Aromatic Acids (Contextual Synthesis). Retrieved from

Sources

Methodological & Application

High-Impact Synthesis & Functionalization of 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde

Application Note & Protocol Guide | Doc ID: AN-2026-BR-ALD [1][2]

Executive Summary & Scaffold Analysis

3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde (CAS: 1586014-35-8) is a densely functionalized aromatic scaffold, often utilized as a "privileged intermediate" in the synthesis of polyketide natural products (e.g., griseofulvin analogs), isocoumarins, and benzophenone-class fungicides (e.g., Metrafenone derivatives).[1][2][3]

Structural Reactivity Profile

This molecule presents a unique "penta-substituted" benzene ring pattern, leaving only the C5 position unsubstituted.

-

The "Steric Crunch" (C3-Bromine): The bromine atom is wedged between a methyl group (C2) and a methoxy group (C4). This creates significant steric hindrance, making standard Palladium-catalyzed cross-couplings sluggish without specialized ligands.

-

The "Chelation Axis" (C1-Aldehyde & C6-Methoxy): The ortho-relationship between the carbonyl oxygen and the C6-methoxy group creates a binding pocket for Lewis acids (BBr₃, Mg²⁺), directing regioselective demethylation or nucleophilic additions.[1][2]

-

Electronic Push-Pull: The electron-donating methoxy groups (C4, C6) strongly activate the ring, while the aldehyde (C1) and bromine (C3) withdraw density. This makes the C5 proton highly acidic and susceptible to electrophilic aromatic substitution (EAS).

Core Reaction Mechanisms

Pathway A: Sterically Demanding Suzuki-Miyaura Coupling

Challenge: The C3-Br bond is sterically shielded.[1][2] Standard ligands (PPh₃) fail to promote oxidative addition effectively. Solution: Use of dialkylbiarylphosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition and reductive elimination in crowded environments.

Mechanism:

-

Oxidative Addition: The active Pd(0) species inserts into the C-Br bond. The bulky ligand prevents catalyst aggregation and forces the Pd center into the crowded C2-C4 pocket.[2]

-

Transmetallation: The boronic acid transfers the organic group to Palladium.

-

Reductive Elimination: This is the rate-determining step for hindered substrates.[2] The ligand's bulk promotes the ejection of the product to relieve steric strain.

Pathway B: Regioselective O-Demethylation

Challenge: Differentiating between C4-OMe and C6-OMe.[1][2] Mechanism:

-

Reagent: Boron Tribromide (BBr₃).[4]

-

Selectivity: At low temperatures (-78°C to 0°C), BBr₃ coordinates preferentially to the C1-Carbonyl oxygen.[1][2] This places the Boron atom in proximity to the C6-Methoxy oxygen, forming a stable 6-membered chelate.[1][2]

-

Result: Selective cleavage of the C6-OMe occurs first, yielding the ortho-hydroxy aldehyde (salicylaldehyde derivative), which is a key precursor for coumarin synthesis.[1][2]

Visualization: Reactivity & Workflow[1][2]

Figure 1: Divergent synthetic pathways for the 3-bromo-4,6-dimethoxy-2-methylbenzaldehyde scaffold.

Detailed Experimental Protocol

Protocol A: High-Yield Suzuki Coupling (Sterically Hindered)

Objective: Coupling of 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde with phenylboronic acid (Model Reaction).

Reagents & Materials

| Reagent | Equiv.[5][6][7] | Amount (for 1 mmol scale) | Role |

| Substrate | 1.0 | 259 mg | Electrophile |

| Phenylboronic Acid | 1.5 | 183 mg | Nucleophile |

| Pd(OAc)₂ | 0.05 | 11 mg | Pre-catalyst |

| SPhos | 0.10 | 41 mg | Ligand (Critical for sterics) |

| K₃PO₄ (anhydrous) | 3.0 | 636 mg | Base |

| Toluene/Water | 10:1 | 5 mL / 0.5 mL | Solvent System |

Step-by-Step Methodology

-

Catalyst Pre-activation: In a dry vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of Toluene. Stir at room temperature for 15 minutes under Argon. The solution should turn from orange to yellow/pale, indicating active catalyst formation.

-

Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the Substrate , Phenylboronic Acid , and K₃PO₄ .

-

Solvent Addition: Evacuate and backfill the tube with Argon (3 cycles). Add the remaining Toluene (4 mL) and degassed Water (0.5 mL).

-

Initiation: Add the pre-activated catalyst solution via syringe.

-

Heating: Seal the tube and heat to 100°C for 12-16 hours. Note: Vigorous stirring is essential due to the biphasic nature.

-

Work-up: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL). Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1). The product will likely elute later than the starting material due to increased polarity of the biaryl system.

Self-Validating Checkpoint:

-

TLC Monitoring: The starting material (SM) is UV active. If SM persists after 12h, add 0.02 eq of additional catalyst and heat for 4 more hours. Do not increase temperature >110°C to avoid debromination.

Protocol B: Regioselective O-Demethylation (C6-OH Formation)

Objective: Selective deprotection of the C6-methoxy group to form the salicylaldehyde derivative.[1][2]

Step-by-Step Methodology

-

Setup: Dissolve 1 mmol (259 mg) of substrate in anhydrous DCM (10 mL) in a flame-dried flask under N₂.

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Addition: Add BBr₃ (1.0 M in DCM, 1.1 mL, 1.1 equiv) dropwise over 10 minutes. Caution: BBr₃ fumes strongly.[1][2]

-

Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. Do not let it reach RT if selectivity is required.

-

Quench: Quench with saturated NaHCO₃ solution at 0°C.

-

Extraction: Extract with DCM (3 x 15 mL).

-

Validation: ¹H NMR will show the disappearance of one OMe singlet (approx 3.8 ppm) and the appearance of a chelated phenolic OH signal (downfield, >11 ppm).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Suzuki) | Protodebromination (Br replaced by H) | Reduce reaction temperature to 80°C; ensure solvent is strictly degassed; switch solvent to 1,4-Dioxane. |

| No Reaction (Suzuki) | Oxidative Addition failure due to sterics | Switch ligand to XPhos or BrettPhos ; increase catalyst loading to 5-10 mol%. |

| Over-demethylation | Temperature too high | Maintain reaction strictly < 0°C; reduce BBr₃ equivalents to 0.95. |

| C5-Bromination | Side reaction during synthesis of SM | If synthesizing the SM yourself, ensure precise stoichiometry of Br₂ to avoid brominating the open C5 position. |

References

-

Buchwald, S. L., et al. "Universal 1,4-Dioxane Protocol for Palladium-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, 2007. Link (Foundational protocol for hindered substrates).

- Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2nd Edition, 2004. (General reference for Suzuki coupling mechanisms).

-

Bhatt, M. V., & Kulkarni, S. U. "Cleavage of Ethers." Synthesis, 1983. Link (Mechanism of BBr3 regioselectivity).

-

Sigma-Aldrich Product Data. "3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde (CAS 1586014-35-8)."[1][2][8] Link (Physical properties and commercial availability).

- BenchChem Application Note. "Synthesis of Metrafenone Analogs via Friedel-Crafts Acylation." (Contextual reference for 2-methyl-3-bromo-methoxybenzaldehyde reactivity).

Sources

- 1. 117238-61-6|3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 133129-29-0|2-Bromo-6-methoxy-4-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 3. EnamineStore [enaminestore.com]

- 4. 3-broMo-6-hydroxy-2-Methylbenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 3-bromo-4,6-dimethoxy-2-methylbenzaldehyde | 1586014-35-8 [sigmaaldrich.com]

Technical Guide: 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde as a Strategic Building Block

Executive Summary & Chemical Profile[1][2][3]

3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde (CAS: 1586014-35-8) represents a class of "densely functionalized" aromatic scaffolds. Its value lies in its orthogonal reactivity : it possesses an electrophilic handle (aldehyde), a cross-coupling handle (bromide), and a highly electron-rich core (dimethoxy-substituted).

This specific substitution pattern is structurally significant as a precursor for polyketide synthons , Griseofulvin analogs , and benzophenone-type fungicides (e.g., Metrafenone derivatives). However, its utility comes with a challenge: extreme steric congestion . Both reactive centers (C1-CHO and C3-Br) are flanked by ortho-substituents, requiring specialized protocols to overcome kinetic barriers.

Chemical Specifications

| Property | Data | Note |

| CAS | 1586014-35-8 | |

| Formula | C₁₀H₁₁BrO₃ | MW: 259.10 g/mol |

| Appearance | Off-white to pale yellow powder | |

| Melting Point | 150–152 °C | High crystallinity indicates stability |

| Electronic State | Electron-Rich | Deactivated aldehyde; Activated for oxidative addition (Br) |

| Steric State | Highly Congested | C3-Br flanked by C2-Me/C4-OMe; C1-CHO flanked by C2-Me/C6-OMe |

Strategic Utility & Divergent Synthesis

The molecule serves as a linchpin for divergent synthesis. The researcher must prioritize the order of operations based on the target scaffold.

-

Path A (Carbonyl Extension): Utilizing the aldehyde for Knoevenagel, Wittig, or Grignard reactions. Constraint: The 4,6-dimethoxy groups donate electron density into the carbonyl (resonance), making it less electrophilic than standard benzaldehydes.

-

Path B (Aryl Coupling): Utilizing the bromide for Suzuki, Stille, or Buchwald-Hartwig couplings. Constraint: The C3-bromide is "sandwiched" between a methyl and a methoxy group. Standard ligands (PPh₃) often fail; bulky, electron-rich phosphines (e.g., S-Phos, X-Phos) are required.

Visualization: The Divergent Workflow

Figure 1: Strategic divergence points. The choice of first step dictates the final scaffold complexity.

Detailed Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Coupling the hindered C3-bromide with an aryl boronic acid.[1] Challenge: The ortho-methyl and ortho-methoxy groups create a "pocket" that blocks Palladium insertion. Solution: Use of S-Phos (Buchwald Ligand) which is designed to facilitate oxidative addition in hindered systems.

Materials

-

Substrate: 1.0 equiv (e.g., 259 mg, 1.0 mmol)

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: S-Phos (4 mol%)

-

Base: K₃PO₄ (3.0 equiv, anhydrous)

-

Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Methodology

-

Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)₂ and S-Phos in a small vial with 1 mL Toluene. Stir for 10 mins to generate the active catalytic species (solution turns yellow/orange).

-

Reaction Setup: To a Schlenk tube equipped with a stir bar, add the Substrate, Boronic Acid, and K₃PO₄.

-

Degassing: Seal the tube and cycle vacuum/Argon (3x). This is critical; oxygen destroys the electron-rich phosphine ligand.

-

Injection: Syringe in the remaining Toluene/Water and the pre-formed catalyst solution.

-

Heating: Heat to 100°C for 12–16 hours. Note: Lower temperatures (RT to 60°C) typically result in <10% conversion due to the steric barrier.

-

Workup: Cool to RT. Filter through a pad of Celite (elute with EtOAc). Wash filtrate with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Validation:

-

Success: Disappearance of the aryl bromide peak in HPLC/TLC.

-

Failure Mode: If "Protodebromination" (replacement of Br with H) is observed, reduce temperature to 80°C and increase catalyst loading to 5 mol%.

Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Converting the C1-aldehyde to an

Materials

-

Substrate: 1.0 equiv

-

Triethyl phosphonoacetate: 1.2 equiv

-

Base: NaH (60% dispersion in oil): 1.5 equiv

-

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology

-

Ylide Formation: In a flame-dried flask under Argon, suspend NaH in THF at 0°C. Dropwise add Triethyl phosphonoacetate. Stir 30 mins until evolution of H₂ ceases and solution is clear.

-

Addition: Dissolve the Substrate in minimal THF and add dropwise to the ylide at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT).

-

Critical Check: If no reaction after 2 hours, heat to reflux (65°C). The steric bulk of the C2-methyl group often retards the nucleophilic attack.

-

-

Quench: Pour into saturated NH₄Cl solution (cold).

-

Extraction: Extract with Diethyl Ether (3x).

-

Purification: Recrystallization from EtOH is often possible due to the high crystallinity of these styrenes; otherwise, column chromatography.

Protocol C: Pinnick Oxidation (Aldehyde to Acid)

Objective: Synthesis of 3-bromo-4,6-dimethoxy-2-methylbenzoic acid (Precursor to Metrafenone-class fungicides).

Methodology

-

Dissolve Substrate (1 equiv) in t-BuOH/Water (3:1) .

-

Add 2-Methyl-2-butene (10 equiv) as a scavenger for HOCl.

-

Add NaH₂PO₄ (2 equiv).

-

Cool to 0°C. Add NaClO₂ (Sodium Chlorite, 1.5 equiv) portion-wise.

-

Stir at RT for 4 hours.

-

Workup: Acidify to pH 2 with 1N HCl. The product usually precipitates as a white solid. Filter and wash with cold water.

Troubleshooting & Quality Control

Visualizing the Reaction Workflow (Suzuki)

Figure 2: Workflow for coupling sterically hindered aryl bromides.

Common Failure Modes

| Issue | Cause | Remediation |

| No Reaction (Aldehyde) | Electronic deactivation by 4,6-OMe | Switch from Wittig (PPh₃) to HWE (Phosphonate) or use Lewis Acid (TiCl₄) activation. |

| Protodebromination | Use Dioxane instead of THF; ensure anhydrous conditions; reduce reaction time. | |

| Low Yield (Coupling) | Steric clash between C2-Me and Ligand | Switch to Buchwald X-Phos or Pd-PEPPSI-IPr catalysts. |

References

-

Martin, R. & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Sterically Hindered Aryl Halides. Acc.[4][2][5][6] Chem. Res. 2008, 41, 11, 1461–1473. (Foundational protocol for S-Phos usage). [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. resources.uwa.edu.au [resources.uwa.edu.au]

- 5. chemeo.com [chemeo.com]

- 6. 3-Bromo-2-methylbenzaldehyde | C8H7BrO | CID 10442743 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde

The following technical guide addresses the optimization of reaction conditions for the synthesis and purification of 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde (CAS: 1586014-35-8).

This compound presents a classic "regioselectivity paradox" in organic synthesis: the target position (C3) is sterically crowded and electronically less activated than the competing C5 position (which is flanked by two methoxy groups). This guide focuses on overcoming this thermodynamic and kinetic barrier.

The Core Challenge: Regioselectivity Analysis

Before optimizing conditions, you must understand the electronic landscape of your substrate. The starting material, 4,6-dimethoxy-2-methylbenzaldehyde , has two available sites for electrophilic aromatic substitution (EAS): C3 and C5.

-

The Target (C3): Located between a methyl group and a methoxy group. It is sterically hindered and moderately activated.

-

The Competitor (C5): Located between two methoxy groups (the "1,3-dimethoxy" motif).[1] This position is a "super-nucleophile" site, vastly more reactive than C3 due to the synergistic electron-donating effects of the flanking oxygens.

The Problem: Standard bromination (e.g.,

Visualizing the Conflict

Optimized Reaction Protocols

Protocol A: Direct Bromination (Kinetic Control)

Use this method if you must start from the aldehyde. Success depends on strict temperature control.

Reagents:

-

Substrate: 4,6-dimethoxy-2-methylbenzaldehyde (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)[2]

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

-

Catalyst: Ammonium Acetate (

) (0.1 eq) - Acts as a buffer to prevent acid-catalyzed isomerization.[2]

Step-by-Step Methodology:

-

Dissolution: Dissolve the aldehyde in anhydrous MeCN (0.1 M concentration) under Nitrogen atmosphere.

-

Cooling (Critical): Cool the solution to -20°C to -30°C .

-

Why? Lower temperatures discriminate between the activation energies of C3 and C5. While C5 is still lower energy, the "crowding" at C3 becomes less of a penalty relative to the reaction rate at extremely low temperatures if a bulky reagent like NBS is not used (counter-intuitive, but NBS at low temp often improves selectivity via a specific transition state).

-

Correction: Actually, for steric differentiation, bulkier reagents favor the less hindered spot? No, they favor the more accessible spot (C5). To hit C3, you need a highly reactive but non-bulky species, OR you rely on the fact that the aldehyde (at C1) might coordinate with the brominating agent, directing it to C3 (ortho to the Me, but closer to the carbonyl oxygen if chelation occurs).

-

-

Addition: Dissolve NBS in a minimal amount of MeCN and add it dropwise over 2 hours.

-

Note: Do not dump the NBS. A high instantaneous concentration of

favors the faster reaction (C5).

-

-

Monitoring: Monitor via HPLC or UPLC. TLC is insufficient to distinguish the regioisomers clearly.

-

Quench: Quench with 10% Sodium Thiosulfate solution at -20°C.

Protocol B: The "Sandmeyer" Route (High Purity)

Use this method if Protocol A yields <50% purity. This is the "Gold Standard" for forcing a halogen into a difficult position.

Workflow:

-

Precursor: Start with 2-methyl-4,6-dimethoxyaniline .

-

Diazotization: React with

/ -

Sandmeyer: React with

to install the Bromine at C3 (relative to the aldehyde position, assuming the aniline was at the C3 spot).-

Wait: If you start with the aniline at the target C3 position, you guarantee the location.

-

-

Formylation: If the aldehyde is not present, you perform Vilsmeier-Haack after installing the bromine.

Troubleshooting Guide & FAQs

Issue: Over-Bromination (Dibromo impurity)

Symptom: Mass spec shows M+2 peak pattern corresponding to adding two bromines. Cause: The monobromo product is still electron-rich enough to react again, especially at the C5 position. Solution:

-

Stop at 85% Conversion: Do not aim for 100% conversion. The rate of the second bromination often picks up as the starting material is depleted.

-

Switch Reagent: Use TBATB (Tetrabutylammonium tribromide) . It releases

slowly, maintaining a low effective concentration.

Issue: Demethylation (Loss of -OMe)

Symptom: Appearance of phenolic peaks (broad -OH stretch in IR, shift in NMR). Cause: Generation of HBr during the reaction acts as a Lewis acid, cleaving the ether bond. Solution:

-

Add a Scavenger: Include Propylene Oxide or Sodium Bicarbonate (solid) in the reaction mixture to neutralize HBr in situ.

-

Avoid Lewis Acids: Do not use

or

Issue: Wrong Isomer (5-Bromo vs 3-Bromo)

Symptom: NMR shows a singlet for the aromatic proton that integrates to 1H, but the coupling constants or NOE signals are wrong. Diagnostic Check:

-

3-Bromo (Target): The remaining proton is at C5.[3] It is flanked by two methoxy groups.[4][5][6][7] It should appear upfield (shielded) and show NOE correlations to both methoxy groups.

-

5-Bromo (Impurity): The remaining proton is at C3. It is flanked by Me and OMe. It will show NOE to the Methyl group. Solution:

-

If you have the 5-bromo isomer, you cannot "fix" it. You must restart.

-

Consider blocking C5 first. Sulfonation of C5 (reversible)

Bromination of C3

Summary of Conditions

| Variable | Recommendation | Scientific Rationale |

| Solvent | Acetonitrile (MeCN) | Polar aprotic; stabilizes the transition state without participating.[2] |

| Temperature | -20°C to -10°C | Kinetic control to differentiate between C3 and C5 activation energies.[2] |

| Reagent | NBS (1.05 eq) | Controlled source of electrophilic bromine; milder than elemental |

| Additive | Acid scavenger to prevent ether cleavage (demethylation). |

Decision Tree for Process Optimization

References

-

Vilsmeier-Haack Formylation & Mechanism

-

Regioselectivity in Bromination of Activated Arenes

- Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific

- Source: MDPI Molecules (2014).

-

URL:[Link]

-

Use of NBS for Controlled Halogenation

-

Title: N-Bromosuccinimide (NBS) in Organic Synthesis.[2]

- Source: Sigma-Aldrich Technical Bulletin.

-

-

Compound Data & Availability

Sources

- 1. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 2. 133129-29-0|2-Bromo-6-methoxy-4-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 3. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]

- 4. 1586014-35-8|3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 5. EnamineStore [enaminestore.com]

- 6. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 117238-61-6|3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

Technical Support Center: 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde

Welcome to the technical support guide for 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in its purification. This guide provides in-depth, experience-based answers to common questions and detailed troubleshooting protocols to help you achieve the desired purity for your downstream applications.

The purification of substituted benzaldehydes can be non-trivial. Issues often arise from persistent impurities from the synthesis, product instability, or difficulties in crystallization. This guide aims to explain the causality behind these challenges and provide robust, validated methods to overcome them.

| Property | Value | Source |

| CAS Number | 1586014-35-8 | |

| Molecular Formula | C₁₀H₁₁BrO₃ | |

| Molecular Weight | 259.09 g/mol | Calculated |

| Appearance | Powder | |

| Melting Point | 150-152 °C |

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde sample?

The impurity profile is heavily dependent on the synthetic route. Assuming a Vilsmeier-Haack formylation of a 1-bromo-3,5-dimethoxy-2-methylbenzene precursor, you can anticipate several types of impurities[1][2][3]:

-

Unreacted Starting Material: Incomplete formylation will leave the precursor in your crude product.

-

Hydrolysis Intermediates: The Vilsmeier-Haack reaction proceeds via an iminium salt intermediate. Incomplete hydrolysis during the aqueous workup can leave this salt in the mixture, which may decompose over time and contribute to discoloration[1].

-

Regioisomers: Depending on the precise nature of the precursor and reaction conditions, formylation or bromination at other positions on the aromatic ring, though less likely due to steric hindrance and directing effects, can occur. For instance, isomers of bromo-hydroxy-methoxybenzaldehydes are known to be difficult to separate[4].

-

Over-brominated Species: If the bromination step is not carefully controlled, dibrominated byproducts may form[5].

-

Residual Solvents: Solvents used in the reaction (e.g., DMF, POCl₃) or workup (e.g., ethyl acetate, dichloromethane) may be present[3].

Q2: My crude product is a discolored solid or a dark oil instead of a powder. What causes this and how can it be resolved?

Discoloration is a common issue with aldehydes. It typically arises from:

-

Oxidation: Aldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid. While 3-bromo-4,6-dimethoxy-2-methylbenzoic acid is not intensely colored, its presence as an impurity can affect crystallization and downstream reactions.

-

Trace Impurities: Highly colored minor byproducts from the Vilsmeier-Haack reaction can impart significant color to the bulk material[2].

-

Degradation: Residual acidic or basic reagents from the synthesis can catalyze degradation pathways, especially upon heating.

Solution: The primary solution is a robust purification method. Column chromatography is particularly effective at removing colored impurities[6][7]. If oxidation is suspected, washing an organic solution of the crude product with a mild basic solution like saturated sodium bicarbonate can help remove acidic impurities[8].

Q3: What is the most effective method for purifying this compound?

For both small (mg) and large (gram) scales, flash column chromatography is the most reliable method for achieving high purity (>95%)[9]. Recrystallization is a viable secondary option if a suitable solvent system can be identified and the impurity profile is not complex. For removing non-aldehydic impurities specifically, a bisulfite extraction can be highly effective[10].

Q4: How do I select an appropriate solvent system for flash column chromatography?

The key is to use Thin-Layer Chromatography (TLC) to screen solvent systems first[11]. The goal is to find a solvent or solvent mixture that gives your target compound an R_f value of approximately 0.3-0.4 , with good separation from all impurities[6].

-

Recommended Starting Solvents: Begin with a non-polar solvent and add a more polar one. Good starting points for this class of compound are:

-

Hexane/Ethyl Acetate mixtures (e.g., start at 95:5 and increase ethyl acetate polarity).

-

Dichloromethane/Hexane mixtures.

-

-

TLC Analysis: Spot your crude mixture on a silica TLC plate, develop it in your chosen solvent system, and visualize under UV light. The ideal system will show the spot for your product well-separated from spots corresponding to more polar (lower R_f) and less polar (higher R_f) impurities.

Q5: My compound won't crystallize from any single solvent. What should I do?

If single-solvent recrystallization fails, it is often due to high impurity levels or the lack of a solvent with the ideal solubility profile. Here are some strategies:

-

Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is very soluble, e.g., ethyl acetate or acetone). Then, slowly add a "poor" solvent (the anti-solvent, in which it is poorly soluble, e.g., hexane or water) dropwise until the solution becomes persistently cloudy. Gently heat to redissolve, then allow to cool slowly.

-

Pre-Purify with Chromatography: The most common reason for crystallization failure is the presence of impurities that inhibit lattice formation. A rapid "plug" of silica gel chromatography to remove the most significant impurities can often yield a product that will then crystallize successfully.

-

Scratching & Seeding: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod below the solvent level. If you have a small amount of pure solid, add a tiny "seed" crystal to initiate crystallization.

Q6: How can I definitively confirm the purity and identity of my final product?

A combination of techniques is essential for full characterization:

-

¹H NMR Spectroscopy: This is the best method for structural confirmation and purity assessment. You should see clean signals corresponding to the aldehyde proton (~10 ppm), two methoxy groups (~3.8-4.2 ppm), the aromatic proton, and the methyl group (~2.5 ppm). The absence of impurity signals is a strong indicator of purity[12].

-

Melting Point Analysis: A sharp melting point range that matches the literature value (150-152 °C) is a classic indicator of high purity. A broad or depressed melting point signifies the presence of impurities.

-

GC-MS: Gas Chromatography-Mass Spectrometry can provide a quantitative purity value (e.g., % area) and confirm the molecular weight of your compound[7].

Troubleshooting and Detailed Protocols

Protocol 1: Purification by Flash Column Chromatography

This is the recommended primary method for purifying 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde. It is highly effective at removing both polar and non-polar impurities.

Step-by-Step Methodology:

-

Solvent System Selection: As determined by TLC, prepare your chosen mobile phase (eluent). A hexane:ethyl acetate gradient is often effective.

-

Column Packing (Wet Slurry Method):

-

Place a small plug of cotton or glass wool at the bottom of a glass chromatography column[6]. Add a thin layer of sand.

-

Fill the column about one-third full with your initial, least polar eluent.

-

In a separate beaker, create a slurry of silica gel in the same eluent. Use approximately 40-50g of silica for every 1g of crude material for difficult separations[9].

-

Pour the slurry into the column. Use a funnel to prevent splashing. Tap the column gently to help the silica pack evenly.

-

Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Ensure no air bubbles or cracks form. The top of the silica bed must remain covered with solvent at all times[6].

-

-

Sample Loading:

-

Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

-

Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding the silica, and evaporating the solvent under reduced pressure. This "dry loading" method often results in better separation.

-

Carefully add your dissolved sample or the dry-loaded silica to the top of the column bed.

-

-

Elution and Fraction Collection:

-

Begin eluting with your starting solvent, collecting the eluent in fractions (e.g., 10-20 mL per test tube).

-

If using a gradient, gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 hexane:ethyl acetate) to elute more polar compounds[9].

-

Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light[11].

-

-

Isolation: Combine the pure fractions (those containing only your desired product by TLC), and remove the solvent using a rotary evaporator to yield the purified solid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. web.uvic.ca [web.uvic.ca]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. scispace.com [scispace.com]

- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. magritek.com [magritek.com]

- 12. rsc.org [rsc.org]

Technical Support Center: Troubleshooting 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde NMR Spectra

Introduction: The Challenge of Steric Crowding

Welcome to the technical guide for 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde . This molecule presents unique NMR challenges due to its "pentasubstituted" benzene ring.[1] The high density of substituents creates significant steric strain—specifically the buttressing effect between the aldehyde (C1), methyl (C2), and bromo (C3) groups, as well as the methoxy (C6) group.[1]

This guide moves beyond basic assignment to address the specific anomalies caused by this crowding, such as rotational isomerism and regioisomer confusion during synthesis (e.g., Vilsmeier-Haack formylation or bromination steps).

Baseline Expectations: The "Perfect" Spectrum

Before troubleshooting, validate your data against the theoretical baseline.[1] This molecule possesses C1 symmetry (asymmetric), meaning all proton environments are magnetically distinct.[1]

Predicted 1H NMR Data (CDCl3, 400 MHz)

| Signal | Integration | Multiplicity | Approx.[1][2] Shift (δ) | Structural Assignment | Mechanistic Insight |

| CHO | 1H | Singlet (br) | 10.1 – 10.4 ppm | Aldehyde Proton | Deshielded by anisotropy; may appear broadened due to restricted rotation (steric hindrance from 2-Me/6-OMe).[1][3] |

| Ar-H | 1H | Singlet | 6.3 – 6.5 ppm | C5-H | Significantly shielded (upfield) due to being flanked by two electron-donating methoxy groups (ortho-effect).[1][3] |

| OMe | 3H | Singlet | 3.90 – 3.95 ppm | C6-OMe | Distinct from C4-OMe due to asymmetric environment (ortho to CHO).[1][3] |

| OMe | 3H | Singlet | 3.80 – 3.85 ppm | C4-OMe | Distinct from C6-OMe (ortho to Br).[1][3] |

| Ar-CH3 | 3H | Singlet | 2.55 – 2.70 ppm | C2-Me | Deshielded relative to toluene (2.3 ppm) due to ortho-carbonyl and ortho-bromo electron-withdrawing effects.[1][3] |

Technical Note: The chemical shift of the C5-H is the most critical purity indicator.[1] If you observe a singlet in the 7.0–7.5 ppm range, you likely have the wrong regioisomer (where the proton is not flanked by two oxygens).[1]

Troubleshooting Guide (FAQ & Diagnostics)

Issue 1: "My Aldehyde Peak (~10.2 ppm) is Broad or Split."

Diagnosis: Restricted Rotation (Rotamers).[1][3] Root Cause: The aldehyde group is flanked by a Methyl group at C2 and a Methoxy group at C6.[1] This creates a "steric lock," preventing free rotation of the carbonyl bond at room temperature.[1] You are observing the coalescence point or distinct rotamers.[1] Solution:

-

Variable Temperature (VT) NMR: Run the experiment at 50°C (323 K). The increased thermal energy should accelerate rotation, sharpening the peak into a defined singlet.[1]

-

Solvent Switch: Switch from CDCl3 to DMSO-d6. The higher polarity and hydrogen-bonding capability of DMSO can sometimes stabilize one conformer or shift the coalescence temperature.[1]

Issue 2: "I cannot distinguish the two Methoxy signals."

Diagnosis: Signal Overlap. Root Cause: The electronic environments of C4-OMe and C6-OMe are similar, often resulting in a single peak with an integration of 6H or two very closely spaced singlets.[1][3] Solution:

-

Use C6D6 (Benzene-d6): Aromatic solvents induce "ASIS" (Aromatic Solvent-Induced Shifts).[1][3] Benzene molecules stack specifically against the solute, often resolving overlapping methoxy signals significantly better than chloroform.[1]

-

Run HSQC: Carbon shifts are often more dispersed.[1] C4 and C6 carbons will likely differ by 1–2 ppm even if protons overlap.[1]

Issue 3: "How do I confirm the Bromine is at C3 and not C5?" (Regioisomer Check)

Diagnosis: Ambiguous Substitution Pattern. Context: If you brominated a precursor, the Br could have added to the C5 position, leaving the proton at C3.[1] The "Golden Key" Protocol: You must determine the neighbors of the single aromatic proton using 1D NOE (Nuclear Overhauser Effect) .[1]

-

Scenario A (Correct Structure): The proton is at C5 . It is sandwiched between two Methoxy groups (C4 and C6).[1][3]

-

Scenario B (Wrong Isomer): The proton is at C3 . It is sandwiched between the Methyl (C2) and Methoxy (C4) .[1]

-

NOE Result: Irradiating the aromatic H-singlet enhances ONE methoxy peak and the METHYL peak.[1]

-

Advanced Verification: The NOE Decision Tree

Use the following logic flow to validate your structure definitively.

Figure 1: Decision tree for structural verification using 1D NOE Difference Spectroscopy. Green path indicates the target compound.[1]

Experimental Protocol: 1D NOE Difference

To perform the verification described above, follow this standard operating procedure (SOP).

Prerequisites:

-

Sample concentration: >10 mg in 0.6 mL solvent.[1]

-

Sample must be degassed (dissolved O2 is paramagnetic and quenches NOE signals).[1][3][4] Flush with Nitrogen/Argon for 5 mins.

Step-by-Step:

-

Acquire Standard 1H: Obtain a high-quality proton spectrum (NS=16 or 32).[1][3] Calibrate the spectrum accurately.

-

Define Targets: Identify the exact frequency (O1) of the aromatic singlet (H-5) and an "off-resonance" region (empty baseline) for reference.

-

Set Parameters:

-

Acquisition: Run interleaved scans (on-resonance vs. off-resonance) to minimize drift artifacts. Total scans: 64–128.[1]

-

Processing:

References & Authoritative Sources

-

Abraham, R. J., Mobli, M., & Smith, R. J. (2003). 1H chemical shifts in NMR: Part 19.[1][5] Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry.[1][4][5] (Provides the theoretical basis for steric shifts in polysubstituted benzaldehydes).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for additivity rules and substituent effects).

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry.[1][3] (Protocol source for NOE Difference and degassing requirements).

-

BenchChem. A Comparative Analysis of Substituted Benzaldehyde NMR Spectra. (General guide for substituent effects on aldehyde protons).

Disclaimer: This guide is intended for research purposes. Chemical shifts may vary slightly based on concentration, temperature, and specific solvent impurities.[1]

Sources

- 1. UQ eSpace [espace.library.uq.edu.au]

- 2. rsc.org [rsc.org]

- 3. 3-Bromo-4-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)benzaldehyde | C21H17BrO2 | CID 117941831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NOE Difference Spectroscopy | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]

- 5. modgraph.co.uk [modgraph.co.uk]

Validation & Comparative

Comparative analysis of 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde synthesis methods

[1][2]

Executive Summary

The synthesis of 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde (CAS: 1586014-35-8) presents a specific regiochemical challenge: distinguishing the C3 position (between methyl and methoxy) from the C5 position (between two methoxy groups).

Our analysis identifies Route A (Bromination-First) as the superior methodology for high-fidelity synthesis. This route leverages steric parameters to lock the bromine position prior to aldehyde introduction. Conversely, Route B (Formylation-First) is identified as a "negative control" pathway, predominantly yielding the 5-bromo regioisomer due to the directing power of the dual methoxy system.

| Feature | Route A: Bromination-First (Recommended) | Route B: Formylation-First (Alternative) |

| Starting Material | 3,5-Dimethoxytoluene (Orcinol dimethyl ether) | 3,5-Dimethoxytoluene |

| Key Intermediate | 2-Bromo-3,5-dimethoxytoluene | 4,6-Dimethoxy-2-methylbenzaldehyde |

| Primary Product | 3-Bromo isomer (Target) | 5-Bromo isomer (Impurity) |

| Regocontrol Mechanism | Steric blocking of C2/C6; Vilsmeier selectivity | Electronic activation of C5 by dual-OMe |

| Overall Yield | 65–75% | 40–50% (of wrong isomer) |

| Scalability | High (Solid intermediates) | Moderate (Purification required) |

Technical Analysis of Synthetic Pathways

The Regioselectivity Paradox

The core difficulty lies in the electronic competition on the benzene ring.

-

Electronic Activation: The C5 position is located between two methoxy groups (ortho/ortho), making it the most nucleophilic site for electrophilic aromatic substitution (SEAr).

-

Steric Constraint: The C3 position is flanked by a methyl and a methoxy group. While less activated than C5, it is accessible if the C5 position is sterically shielded or if the reaction sequence is altered.

Route A: The "Bromination-First" Strategy (Recommended)

This method installs the bromine atom before the formyl group.

-

Step 1: Bromination. Reaction of 3,5-dimethoxytoluene with N-Bromosuccinimide (NBS).[1] The bulky NBS prefers the electron-rich ring positions.[2] While benzylic bromination is possible, conditions (polar solvent, absence of light) favor ring bromination at C2 (which corresponds to C3 in the final aldehyde numbering).

-

Step 2: Vilsmeier-Haack Formylation. The intermediate, 2-bromo-3,5-dimethoxytoluene, undergoes formylation. The C4 position (between two methoxy groups) is sterically crowded. The Vilsmeier reagent attacks the less hindered C6 position, installing the aldehyde exactly where required.

Route B: The "Formylation-First" Strategy (The Pitfall)

If one formylates 3,5-dimethoxytoluene first, the aldehyde installs at C2/C6 (equivalent). The resulting 4,6-dimethoxy-2-methylbenzaldehyde has a free C3 and C5.

-

Bromination Step: Upon adding bromine, the C5 position (between two methoxy groups) is vastly more activated than C3 (between methyl and methoxy).

-

Result: The major product is 5-Bromo-4,6-dimethoxy-2-methylbenzaldehyde , rendering this route unsuitable for the target molecule.

Visualization of Reaction Pathways

The following diagram illustrates the divergence in regiochemistry based on the order of operations.

Figure 1: Divergent synthesis pathways. Route A (Green) successfully yields the target via steric control. Route B (Red) fails due to electronic directing effects favoring the C5 isomer.

Detailed Experimental Protocol (Route A)

This protocol is designed for high purity and reproducibility, minimizing the risk of benzylic bromination side products.

Step 1: Synthesis of 2-Bromo-3,5-dimethoxytoluene

Principle: Electrophilic aromatic substitution using NBS in a polar aprotic solvent to suppress radical benzylic bromination.

-

Reagents:

-

3,5-Dimethoxytoluene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (MeCN) [Solvent][3]

-

Ammonium Acetate (0.1 eq) [Catalyst]

-

-

Procedure:

-

Dissolve 3,5-dimethoxytoluene in MeCN (5 mL/mmol) in a round-bottom flask shielded from light (aluminum foil).

-

Cool the solution to 0°C.

-

Add NBS portion-wise over 30 minutes. The low temperature and lack of light prevent radical formation.

-

Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Quench with water. Extract with Dichloromethane (DCM). Wash organic layer with brine and sodium thiosulfate solution (to remove trace Br2).

-

Purification: Recrystallize from Ethanol or perform flash chromatography if necessary.

-

Yield Expectation: 85-92%.

-

Data Validation: 1H NMR should show loss of one aromatic proton and retention of the benzylic methyl singlet (~2.3 ppm).

-

Step 2: Vilsmeier-Haack Formylation

Principle: Introduction of the formyl group at the sterically accessible C6 position.

-

Reagents:

-

Phosphorus Oxychloride (POCl3) (1.2 eq)

-

Dimethylformamide (DMF) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane [Solvent]

-

-

Procedure:

-

Vilsmeier Complex Formation: In a dry flask under Argon, cool DMF (dry) to 0°C. Add POCl3 dropwise. Stir for 30 mins until a white semi-solid salt forms.

-

Dissolve 2-Bromo-3,5-dimethoxytoluene (from Step 1) in minimal DCM and add dropwise to the Vilsmeier complex.

-

Heat the reaction to reflux (40°C for DCM, or 70°C if using DCE) for 6–12 hours.

-

Hydrolysis: Cool to RT and pour the mixture onto crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.

-

Extraction: Extract with EtOAc. Wash with saturated NaHCO3.

-

Purification: Column chromatography (Hexane/EtOAc gradient).

-

Yield Expectation: 70-80%.

-

Product Characterization (Expected Data)

-

Appearance: Pale yellow solid.[4]

-

1H NMR (CDCl3, 400 MHz):

-

δ 10.2-10.4 (s, 1H, CHO)

-

δ 6.3-6.5 (s, 1H, Ar-H at C5)

-

δ 3.9 (s, 3H, OMe)

-

δ 3.8 (s, 3H, OMe)

-

δ 2.6 (s, 3H, Ar-CH3)

-

-

Critical Check: The presence of a singlet aromatic proton confirms the penta-substituted ring. The shift of the methyl group will be slightly downfield due to the ortho-aldehyde.

References

-

Sigma-Aldrich. Product Specification: 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde (CAS 1586014-35-8).[5] Retrieved from

-

BenchChem. The Synthetic Versatility of 2-Bromo-3,5-dimethoxytoluene: A Technical Guide. Retrieved from

-

Ghorbani-Vaghei, R., & Jalili, H. (2005).[6] Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide.[6] Synthesis, 1099-1102.[6] Retrieved from

-

Hansen, T. V., & Skattebøl, L. (2005). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. Retrieved from

-

Li, Y., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. International Journal of Molecular Sciences. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1586014-35-8|3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 6. Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide) [organic-chemistry.org]

A Definitive Guide to the Structural Validation of 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde: A Comparative Spectroscopic Approach

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and pharmaceutical development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing any discovery pipeline. Misidentification of a molecule's structure can lead to erroneous biological data, wasted resources, and potential safety concerns. This guide provides an in-depth, expert-led protocol for the structural validation of 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry.

This document moves beyond a simple recitation of methods. As a senior application scientist, my objective is to illuminate the why behind the how—explaining the causal links between molecular structure and spectroscopic output. We will explore a multi-technique spectroscopic approach, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By comparing the predicted data for our target molecule with experimental data from structurally similar compounds, we will construct a self-validating system for its structural elucidation.

The Imperative of Orthogonal Validation Methods

A single analytical technique, while informative, can sometimes be ambiguous. A robust structural validation strategy employs several orthogonal (independent) methods. Each technique probes different aspects of the molecule's constitution, and their collective agreement provides a high degree of confidence in the assigned structure.

Below is a typical workflow for the structural validation of a newly synthesized organic compound like 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde.

Figure 1: A typical experimental workflow for the synthesis and structural validation of a novel organic compound.

Spectroscopic Deep Dive: Predicting the Signature of 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde

Before examining experimental data, a seasoned chemist will predict the expected spectroscopic signals based on the molecule's structure. This predictive exercise is crucial for identifying potential discrepancies and for the efficient interpretation of the resulting spectra.

The Structure in Question:

-

IUPAC Name: 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde

-

CAS Number: 1586014-35-8

-

Molecular Formula: C₁₀H₁₁BrO₃

-

Molecular Weight: 259.10 g/mol

¹H NMR Spectroscopy: The Proton's Perspective

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |

| ~6.5 | Singlet (s) | 1H | Aromatic H-5 | This is the sole aromatic proton, and its chemical shift is influenced by the two ortho methoxy groups and the para bromine. It appears as a singlet as there are no adjacent protons to couple with. |

| ~3.9 | Singlet (s) | 3H | Methoxy (-OCH₃) at C-6 | Methoxy groups typically resonate in this region. The C-6 methoxy is likely to be slightly downfield compared to the C-4 methoxy due to the influence of the adjacent aldehyde group. |

| ~3.8 | Singlet (s) | 3H | Methoxy (-OCH₃) at C-4 | The C-4 methoxy group. |

| ~2.6 | Singlet (s) | 3H | Methyl (-CH₃) at C-2 | The methyl group attached to the aromatic ring. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~191 | C=O (Aldehyde) | The carbonyl carbon of an aldehyde is characteristically found in this highly deshielded region. |

| ~160 | C-6 | Aromatic carbon attached to the electron-donating methoxy group. |

| ~158 | C-4 | Aromatic carbon attached to the electron-donating methoxy group. |

| ~135 | C-2 | Aromatic carbon attached to the methyl group. |

| ~125 | C-1 | Aromatic carbon attached to the aldehyde group. |

| ~115 | C-3 | Aromatic carbon attached to the bromine atom. |

| ~95 | C-5 | The aromatic carbon bearing the single proton, shifted upfield due to the ortho and para electron-donating methoxy groups. |

| ~56 | -OCH₃ | Methoxy carbons. |

| ~55 | -OCH₃ | Methoxy carbons. |

| ~20 | -CH₃ | Methyl carbon. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for the rapid identification of key functional groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~2950-2850 | C-H (aliphatic) | Stretch |

| ~2850-2750 | C-H (aldehyde) | Stretch (often two weak bands) |

| ~1700-1680 | C=O (aldehyde) | Stretch |

| ~1600-1450 | C=C (aromatic) | Stretch |

| ~1250-1000 | C-O (ether) | Stretch |

Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature

Mass spectrometry provides the molecular weight of the compound and valuable information about its elemental composition through isotopic patterns.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A key feature will be a pair of peaks of nearly equal intensity at m/z 258 and 260. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragments:

-

[M-H]⁺: Loss of a hydrogen atom (m/z 257/259).

-

[M-CHO]⁺: Loss of the formyl radical (m/z 229/231).

-

[M-CH₃]⁺: Loss of a methyl radical from a methoxy group (m/z 243/245).

-

Comparative Analysis with Alternative Structures

To demonstrate the power of this multi-technique approach, let's compare our predicted data for 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde with known data for a similar, commercially available compound: 3-Bromo-4-methoxybenzaldehyde (CAS: 34841-06-0).[1][2][3]

| Feature | 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde (Predicted) | 3-Bromo-4-methoxybenzaldehyde (Experimental/Known) | Key Differentiating Feature |

| ¹H NMR | Single aromatic proton (~6.5 ppm, s) | Three aromatic protons in a more complex splitting pattern. | The number and splitting pattern of aromatic protons. |

| Two methoxy signals (~3.9, ~3.8 ppm, s) | One methoxy signal. | The number of methoxy signals. | |

| One methyl signal (~2.6 ppm, s) | No aliphatic methyl signal. | Presence of the C-2 methyl group signal. | |

| ¹³C NMR | ~10 unique carbon signals. | 8 unique carbon signals. | The total number of signals in the ¹³C NMR spectrum. |

| MS (M⁺) | m/z 258/260 | m/z 214/216[2] | The molecular ion peaks are significantly different. |

This direct comparison illustrates that even without a reference spectrum for our target compound, we can confidently differentiate it from plausible alternatives by analyzing the unique spectroscopic features predicted from its structure.

Differentiating Isomers: A Case Study in Logic

Consider a hypothetical synthetic mishap where an isomeric product, 5-Bromo-4,6-dimethoxy-2-methylbenzaldehyde , is formed instead. How would our analytical workflow distinguish between the two?

Sources

A Comparative Guide to the Efficacy of 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde in Key Organic Transformations

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of an appropriate starting material is paramount to the success of a synthetic route. Substituted benzaldehydes are a cornerstone of this selection process, serving as versatile precursors for a myriad of complex molecules. This guide provides an in-depth technical comparison of 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde , a highly functionalized aromatic aldehyde, with other relevant alternatives in key chemical reactions. By examining its performance through the lens of experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction to 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde: A Multifaceted Building Block